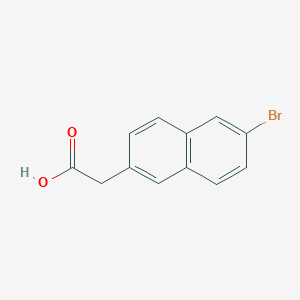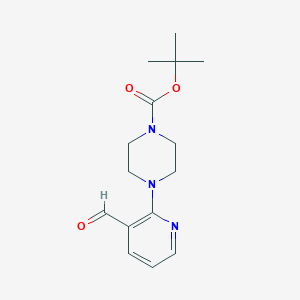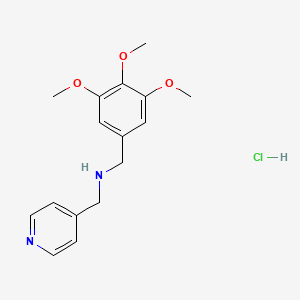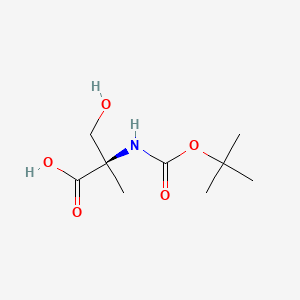
2-(6-Bromonaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromonaphthalen-2-yl)acetic acid is a chemical compound that can be derived from 2-bromonaphthalene. It is related to the field of organic chemistry and is of interest for its potential applications in pharmaceuticals and cosmetics. The compound is characterized by the presence of a bromine atom and an acetic acid moiety attached to a naphthalene ring system.
Synthesis Analysis
The synthesis of derivatives of 2-bromonaphthalene, such as 2-(6-Bromonaphthalen-2-yl)acetic acid, can be achieved through Friedel–Crafts acetylation. The acetylation of 2-bromonaphthalene results in mixtures of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene. The ratio of these isomers varies depending on the solvent used, with different reactivities observed at various positions on the naphthalene ring. For instance, the 8-position is less reactive compared to the alpha and beta positions of naphthalene .
Molecular Structure Analysis
The molecular structure of 2-(6-Bromonaphthalen-2-yl)acetic acid would include a naphthalene ring system with a bromine atom and an acetic acid group. The positions of these substituents on the naphthalene ring are crucial for the compound's reactivity and properties. The reactivity at different positions on the naphthalene ring has been studied, providing insights into the electronic effects of the bromine atom and how it influences the overall molecular structure .
Chemical Reactions Analysis
The chemical reactions involving 2-bromonaphthalene derivatives are influenced by the presence of the bromine atom, which can direct further substitution reactions. The Friedel–Crafts acetylation mentioned earlier is a key reaction for synthesizing acetylated derivatives. The reactivity of the bromonaphthalene compound in different solvents suggests that the electronic nature of the solvent can significantly affect the outcome of the reaction .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(6-Bromonaphthalen-2-yl)acetic acid are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a prechromatographic fluorescent labeling reagent indicates that bromonaphthalene derivatives can be designed to exhibit fluorescence. This property is useful for the analysis of dicarboxylic acids in complex pharmaceutical and cosmetic formulations when analyzed by reversed-phase HPLC with fluorescence detection .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study involved the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One by condensing derivatives of 2-(6-Bromonaphthalen-2-yl)acetic acid. These compounds were characterized and evaluated for antimicrobial activities, demonstrating excellent antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
Chemical Synthesis and Observations
- Research on the synthesis of chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives highlighted the use of (2-phenylnaphthalen-1-yl)acetic acid derivatives and (1-phenylnaphthalen-2-yl)acetic acid derivatives, including the bromonaphthalene variant. This study observed unusual reactions and product formations during the intramolecular cyclization process (Samanta, Kar, & Sarkar, 2012).
Biocompatible Chromophore Synthesis
- A significant application was found in the synthesis of DANPY derivatives (dialkylaminonaphthylpyridinium), where 2-amino-6-bromonaphthalenes were produced through condensation under Bucherer conditions. These derivatives demonstrate potential in DNA-based biophotonics and cellular staining due to their biocompatible properties (Kingsbury, Elder, Johnson, Smolarski, Zeitler, & Armbruster, 2019).
Antioxidant and Selective Inhibitory Studies
- Transition metal complexes of novel amino acid bearing Schiff base ligand were synthesized and characterized. This research, involving derivatives related to 2-(6-Bromonaphthalen-2-yl)acetic acid, explored their antioxidant properties and selective inhibitory effects on xanthine oxidase, with some compounds showing promising results (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Antimicrobial Studies
- New 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety were synthesized and their antimicrobial activities evaluated. The study indicates the potential of these compounds as effective antimicrobial agents (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDBDFPLVIBCEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649037 |
Source


|
| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromonaphthalen-2-yl)acetic acid | |
CAS RN |
32721-06-5 |
Source


|
| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)




![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)


![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)



![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)